3-溴-2-硝基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

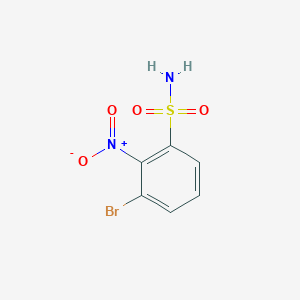

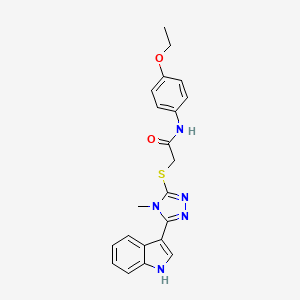

3-Bromo-2-nitrobenzenesulfonamide is a compound with the CAS Number: 1261521-33-8 . It has a molecular weight of 281.09 . It is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of 3-bromo-N-(3-fluorophenyl) benzenesulfonamide is achieved by the amidation reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .Molecular Structure Analysis

The single crystal of the compound is analyzed by X-ray diffraction and the conformational analysis is performed . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results . DFT is also used to calculate and analyze the electrostatic potential and the frontier molecular orbital of the molecule .Chemical Reactions Analysis

3-Bromo-2-nitrobenzo[b]thiophene reacted with some amines in N,N-dimethylformamide giving, together with the expected N-substituted 3-amino-2-nitrobenzo[b]thiophenes 3 deriving from aromatic nucleophilic substitution, their isomers 4 .Physical And Chemical Properties Analysis

3-Bromo-2-nitrobenzenesulfonamide is a powder that is stored at room temperature . More detailed physical and chemical properties are not available in the search results.科学研究应用

Antibacterial Drugs

Sulfonamides, including 3-Bromo-2-nitrobenzenesulfonamide, have been used as antibacterial drugs for decades . They inhibit the growth and multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle.

Antitumor Activity

Sulfonamide compounds have unique antitumor physiological activities . For example, SLC-0111, sulofenur, indisulam and pozapanib have been proven to have good anticancer effects .

Antidiabetic Activity

Sulfonamide compounds also exhibit antidiabetic activity . They can be used in the treatment of diabetes by inhibiting the enzyme carbonic anhydrase in the kidneys, reducing the reabsorption of glucose.

Antiviral Activity

Sulfonamides have been found to have antiviral activities . They can inhibit the replication of certain viruses, providing a potential treatment for viral infections.

Synthesis of Medium-Ring Amines

3-Bromo-2-nitrobenzenesulfonamide can be used as a reagent for the synthesis of medium-ring amines via N-alkylation . This process involves the reaction with ω-bromo alkanols under Mitsunobu conditions (DEAD/PPh3), and cyclization of the resulting ω-bromo alkylsulfonamides (Cs2CO3/Bu4NI) .

Carbonic Anhydrase Inhibitor

3-Bromo-2-nitrobenzenesulfonamide acts as a carbonic anhydrase inhibitor . Carbonic anhydrase is an enzyme that assists rapid interconversion of carbon dioxide and water into carbonic acid, protons and bicarbonate ions. Inhibitors of this enzyme are used in the management of glaucoma.

安全和危害

The safety data sheet for a similar compound, 1-Bromo-2-nitrobenzene, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands, and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

3-bromo-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O4S/c7-4-2-1-3-5(14(8,12)13)6(4)9(10)11/h1-3H,(H2,8,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBLCFHOBCMZGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-nitrobenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzo[d]thiazol-2-yl)-7,8-dimethoxyphthalazin-1(2H)-one](/img/structure/B2701323.png)

![2-Chloro-N-[2-oxo-2-(1H-pyrazol-4-ylamino)ethyl]propanamide](/img/structure/B2701324.png)

![N-[(5-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride](/img/no-structure.png)

![3-(4-Chlorobenzyl)-5-ethoxy-1,6-dimethyl-pyrido[2,3-d]pyrimidine-2,4-quinone](/img/structure/B2701333.png)

![4-methoxy-N-{2-[4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]ethyl}-2,3-dimethylbenzene-1-sulfonamide](/img/structure/B2701339.png)

![N-[4-(4-benzamidophenyl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide](/img/structure/B2701341.png)

![N-(4-chlorophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide](/img/structure/B2701344.png)